N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c1-28(24,25)11-4-2-9(3-5-11)18-15-20-12(8-27-15)14(23)21-16-19-10(7-26-16)6-13(17)22/h2-5,7-8H,6H2,1H3,(H2,17,22)(H,18,20)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYVQAZRGUDWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique thiazole structure, has been investigated for potential therapeutic applications, particularly in oncology and infectious diseases.
The molecular formula of the compound is , with a molecular weight of 357.43 g/mol. Its structural features include a thiazole ring and an amide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O4S |
| Molecular Weight | 357.43 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)N(C1=NC(=CS1)C(=O)N(C(C)(C))C(=O)N(C1=NC(=CS1)C(=O))C(=O))C(=O)) |
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The thiazole moiety is known to participate in various biochemical interactions, which can lead to the inhibition of key enzymatic processes.
Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating inhibitory effects with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential utility in treating infections caused by resistant bacterial strains.
Anticancer Properties
Research indicates that compounds similar to this compound possess anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives with similar structures have reported IC50 values as low as 0.06 µM against non-small cell lung cancer cells .
Antioxidant Activity
Thiazole derivatives have also been explored for their antioxidant properties. The ability to scavenge free radicals makes them potential candidates for protecting against oxidative stress-related diseases. Studies have indicated that certain thiazole compounds can effectively reduce oxidative damage in cellular models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including the compound , against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition, with MIC values ranging from 0.5 to 5 µg/ml .
- Cancer Cell Lines : In another investigation, the compound was tested on multiple cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong anticancer potential compared to conventional chemotherapeutics like doxorubicin .
- Oxidative Stress Protection : Research demonstrated that derivatives of this compound exhibited protective effects against oxidative stress in mouse models, highlighting their potential as therapeutic agents for conditions linked to oxidative damage .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's molecular structure is characterized by multiple heterocyclic moieties, particularly thiazole rings, which contribute to its unique chemical properties. The synthesis typically involves multi-step reactions that may include:
- Formation of Thiazole Rings : Utilizing established synthetic routes for heterocyclic compounds.
- Functional Group Modifications : Incorporating amino and carboxamide functionalities to enhance biological activity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds similar to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide exhibit promising antimicrobial activity. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Organisms |
|---|---|---|
| N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-... | Antibacterial | Bacillus subtilis, Escherichia coli |
| Ethyl 2-(N-substituted phenyl sulfamoyl)... | Antifungal | Aspergillus niger |
These compounds are evaluated using minimum inhibitory concentration (MIC) assays to determine their effectiveness against specific pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For example, derivatives of thiazole have been tested against cancer cell lines such as MCF7 (breast cancer). The results indicate that modifications on the thiazole rings can significantly influence anticancer activity.
| Compound | Activity | Cell Line |
|---|---|---|
| N-(4-bromophenyl)-thiazol-2-yl derivatives | Anticancer | MCF7 |
| N-(substituted phenyl sulfamoyl)... | Cytotoxicity | Various |
Molecular docking studies further elucidate the binding interactions of these compounds with cancer-related targets, providing insights into their mechanisms of action .
Structure-Activity Relationships
The structure–activity relationship (SAR) is crucial in understanding how modifications to the thiazole ring affect biological activity. Research suggests that specific substitutions can enhance both antimicrobial and anticancer properties. For example:
- Amino Substituents : Enhance binding affinity to biological targets.
- Methylsulfonyl Groups : Improve solubility and stability.
These insights pave the way for designing more effective therapeutic agents based on the core thiazole structure .
Case Studies
- Synthesis and Evaluation of Thiazole Derivatives : A study focused on synthesizing a series of thiazole derivatives demonstrated their antimicrobial properties against various bacterial strains. The study utilized optimized reaction conditions for better yields and characterized the compounds using spectroscopic methods .
- Anticancer Screening : Another research effort evaluated the anticancer potential of thiazole derivatives against breast cancer cell lines, revealing several compounds with significant cytotoxic effects. This study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Preparation Methods
Route 1: Nucleophilic Aromatic Substitution (NAS)
Step 1: Preparation of 2-Chlorothiazole-4-Carboxylic Acid
A thiazole ring with a chlorine substituent at position 2 and a carboxylic acid at position 4 is synthesized. This can be achieved via:
- Hantzsch Thiazole Synthesis : Reacting ethyl 2-chloroacetate with thioacetamide and a chloroacetaldehyde derivative.
- Hydrolysis : Converting the ethyl ester to the carboxylic acid using NaOH or KOH under reflux.
Step 2: Displacement of Chlorine with 4-(Methylsulfonyl)phenylamine
The chlorine at position 2 is replaced by reacting with 4-(methylsulfonyl)phenylamine. This requires:
- Amine Activation : Using a base (e.g., K2CO3) in polar aprotic solvents (DMF/DMSO) to deprotonate the amine.
- Reaction Conditions : Heating at 80–120°C for 12–24 hours.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 4-(Methylsulfonyl)phenylamine | K2CO3, DMF, 100°C, 18 h | 65–75% | |
| Et3N, DCM, rt, 12 h | 50–60% |
Step 3: Oxidation of Methylthioether to Methylsulfonyl
If the phenyl group is introduced as a thioether (SMe), it is oxidized to sulfonyl (SO2Me) using:
Route 2: Direct Sulfonation of Phenol Derivatives
Step 1: Sulfonation of 4-Methylphenol
Sulfonation of 4-methylphenol with conc. H2SO4 or SO3 to form 4-methylsulfonylphenol.
Step 2: Amine Coupling
Convert the phenol to an amine via nitration and reduction, then couple to the thiazole.
Synthesis of 4-(2-Amino-2-Oxoethyl)thiazol-2-Amine (Core Component B)
Route 1: Nucleophilic Substitution
Step 1: Preparation of 4-Bromothiazol-2-Amine
Synthesized via Hantzsch reaction or direct bromination of thiazole derivatives.
Step 2: Reaction with 2-Amino-2-Oxoethylamine
Displacement of bromine with the amine. Conditions:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Amino-2-oxoethylamine | K2CO3, DMF, 70°C, 12 h | 55–65% |
Route 2: Michael Addition
Step 1: Formation of Enamine Intermediate
React 2-aminopropanal with ammonia to form an enamine.
Step 2: Addition to Thiazole
Conjugate addition to a thiazole bearing an α,β-unsaturated ketone.
Amide Bond Formation
Activation of Carboxylic Acid
The carboxylic acid from Core Component A is activated as an acid chloride:
Coupling with Core Component B
The acid chloride reacts with the amine from Core Component B:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Oxalyl chloride | THF, reflux, 3 h | 70% | |
| SOCl2 | DCM, 60°C, 2 h | 65% |
Purification and Characterization
Column Chromatography
- Stationary Phase : Silica gel (60–120 mesh).
- Eluent : Hexane/EtOAc (3:1 → 1:1).
Spectroscopic Analysis
- 1H NMR : Peaks at δ 7.8–8.2 (aromatic protons), δ 4.2–4.5 (CH2), δ 2.5–3.0 (SO2Me).
- 13C NMR : Carbonyl signals at δ 170–175 ppm (amide), δ 160–165 ppm (thiazole C-N).
Challenges and Optimization Strategies
Steric Hindrance
The bulky methylsulfonyl group may reduce reaction rates. Solutions:
- Polar Solvents : DMSO or DMF to enhance solubility.
- Catalysts : CuI or Pd catalysts for coupling efficiency.
Side Reactions
- Over-Oxidation : Minimize exposure to strong oxidizers (e.g., H2O2) to avoid sulfoxide formation.
- Hydrolysis : Use anhydrous conditions during acid chloride formation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (NAS) | Route 2 (Sulfonation) |
|---|---|---|
| Yield | 65–75% | 50–60% |
| Purity | High | Moderate |
| Cost | Moderate | High |
| Scalability | Good | Limited |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step organic reactions, including thiazole ring formation, amidation, and sulfonylation. For example, analogous compounds (e.g., compound 29 in ) are synthesized via coupling reactions under nitrogen using catalysts like copper iodide and ligands such as (S)-proline. Purification via column chromatography and HPLC (≥98% purity) is critical .
- Key Parameters : Reaction temperature (reflux conditions), solvent choice (ethanol-water mixtures), and stoichiometric ratios of reagents must be optimized.
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (ESI-MS) are standard. For example, compound 31 () was confirmed via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and HPLC retention time matching .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw) to assign peaks and detect impurities.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9). Stability studies (e.g., compound 108 in ) involve monitoring degradation via HPLC under varying temperatures (4°C–40°C) .
- Recommendations : Use lyophilization for long-term storage and avoid prolonged exposure to light.
Advanced Research Questions
Q. How can reaction yields for critical intermediates (e.g., thiazole-4-carboxamide derivatives) be improved?
- Methodology : Optimize coupling reactions (e.g., HATU/DIPEA for amidation) and reduce steric hindrance by introducing electron-withdrawing groups. shows yields improved from 35% to 78% by adjusting reaction time and catalyst loading .
- Troubleshooting : Use microwave-assisted synthesis to accelerate reaction kinetics and minimize side products.
Q. How do structural modifications (e.g., sulfonyl or amino substitutions) influence biological activity?
- Methodology : Compare analogs like compound 4a (), where 3,4,5-trimethoxybenzamide substituents enhance anticancer activity (IC₅₀ = 1.2 μM) via hydrophobic interactions with target proteins .
- SAR Insights : Sulfonyl groups (e.g., methylsulfonyl in the target compound) improve metabolic stability but may reduce solubility.
Q. What strategies resolve contradictions in reported bioactivity data across similar thiazole derivatives?
- Methodology : Conduct meta-analyses of datasets (e.g., vs. 22) to identify confounding variables (e.g., assay type, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Validation : Use orthogonal assays (e.g., SPR for binding affinity, cell viability assays) to confirm activity.
Q. How can computational modeling (e.g., molecular docking) guide the design of analogs targeting specific enzymes?
- Methodology : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. highlights that 3,4,5-trimethoxyphenyl groups form hydrogen bonds with Lys721 and Asp831 residues .
- Validation : Synthesize top-scoring analogs and validate via enzymatic assays (e.g., ADP-Glo™ kinase assays).
Q. What are the challenges in interpreting NMR spectra for complex thiazole derivatives, and how can they be mitigated?
- Methodology : Assign overlapping peaks (e.g., compound 7 in ) using 2D NMR (COSY, HSQC) and isotopic labeling. For example, ¹³C NMR confirmed the thiazole C-2 position at δ 165 ppm .
- Tools : Use Bruker TopSpin software for deconvolution and integration of complex splitting patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
